N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
The compound contains several functional groups including a benzothiazole, a nitro group, a furan ring, and an amide linkage. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack. The amide linkage could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Furan-2-Carboxamides Synthesis : Research has explored the synthesis of various furan-2-carboxamides, including those related to N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide. El’chaninov and Aleksandrov (2017) described the synthesis of furan-2-carboxamides by reacting amines with furan-2-carbonyl chloride, followed by treatment with P2S5 in pyridine and subsequent oxidation to yield cyclization products (El’chaninov & Aleksandrov, 2017).
Reactivity of Furan Compounds : The study of electrophilic substitution reactions such as nitration, bromination, and acylation in furan compounds is a key area of research. El’chaninov and Aleksandrov (2018) investigated these reactions in furan-2-yl)thiazolo[5,4-f]quinolines, providing insight into the chemical behavior of related compounds (El’chaninov & Aleksandrov, 2018).
Biological Activity and Applications
Anti-Leishmanial Activity : The presence of nitroaromatic structures in compounds similar to this compound has been explored for potential anti-leishmanial activity. Dias et al. (2015) synthesized and evaluated nitroaromatic compounds for their ability to inhibit Leishmania infantum, highlighting the potential biomedical applications of these compounds (Dias et al., 2015).
Antibacterial Activity : The structure-activity relationship of furan carboxamides has been studied for their antibacterial properties. Hassan et al. (2020) designed nitrofurantoin analogues with furan and pyrazole scaffolds, demonstrating significant antibacterial activity against various bacteria (Hassan et al., 2020).
Antimicrobial Applications : Kumar et al. (2020) synthesized ligands similar to this compound and tested their complexes for antimicrobial activity. They found moderate activity against bacterial strains, indicating potential for use in antimicrobial applications (Kumar et al., 2020).
Environmental Applications
- Removal of Heavy Metals : The use of related compounds in environmental applications, such as the removal of heavy metals from industrial wastes, has been explored. Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent based on a similar thiazole-pyridine compound, effectively removing Zn2+ and Cd2+ ions from industrial wastes (Zargoosh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-12-4-5-14-16(9-12)28-19(21-14)22(11-13-3-2-8-20-10-13)18(24)15-6-7-17(27-15)23(25)26/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDYCHTKMNOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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